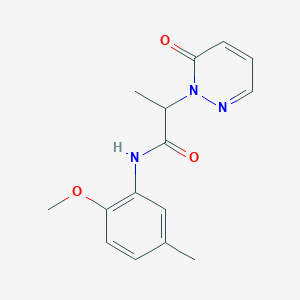
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as pyridazinones, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells exposed to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide. One area of interest is the development of novel formulations or delivery methods that could enhance its bioavailability and efficacy. Another potential direction is the investigation of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide and its potential applications in various disease states.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylamine with ethyl acetoacetate to form an intermediate compound. This intermediate compound is then reacted with hydrazine hydrate to yield the final product, N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-6-7-13(21-3)12(9-10)17-15(20)11(2)18-14(19)5-4-8-16-18/h4-9,11H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWBKOXVVBATFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)N2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one](/img/structure/B2893584.png)
![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2893590.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)
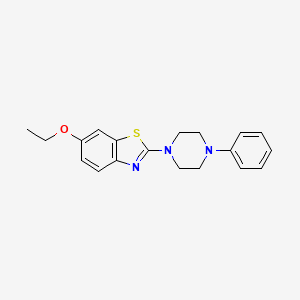
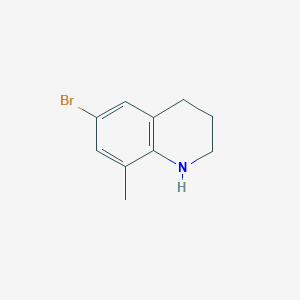
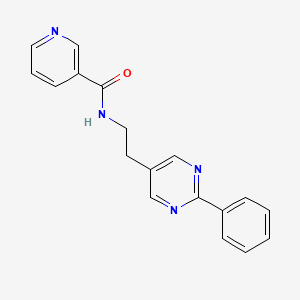
![1-(2,6-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893600.png)
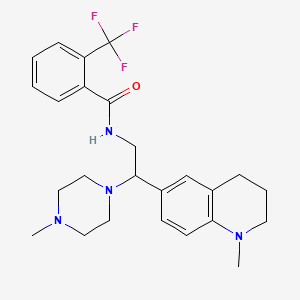
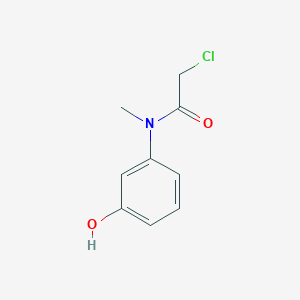
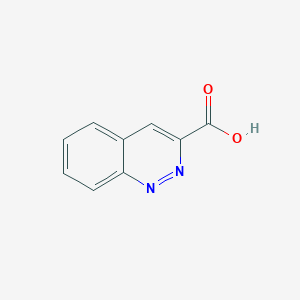
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2893604.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2893606.png)
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)